molecular formula C5H8O B1195949 3-Penten-2-one CAS No. 625-33-2

3-Penten-2-one

Cat. No.: B1195949
CAS No.: 625-33-2
M. Wt: 84.12 g/mol
InChI Key: LABTWGUMFABVFG-UHFFFAOYSA-N
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Description

3-Penten-2-one is an organic compound with the formula CH₃C(O)CH=CHCH₃. It exists as (E) and (Z) stereoisomers and is classified as an α,β-unsaturated ketone. This compound is a colorless volatile liquid with a fruity to pungent odor .

Biochemical Analysis

Biochemical Properties

3-Penten-2-one plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide production and inducible nitric oxide synthase expression via heme oxygenase-1 expression in lipopolysaccharide-activated RAW264.7 macrophages . This interaction highlights its potential anti-inflammatory properties. Additionally, this compound is involved in the synthesis of alkaloids such as senepodine G and cermizine C .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit nitric oxide production in macrophages, which can influence cell signaling pathways and gene expression related to inflammation . Furthermore, its presence in certain foods suggests it may play a role in cellular metabolism and the overall metabolic profile of these foods .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits nitric oxide synthase expression, which is crucial for the production of nitric oxide, a signaling molecule involved in various physiological processes . This inhibition is mediated by the upregulation of heme oxygenase-1, an enzyme that provides cytoprotection against oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are influenced by environmental factors such as temperature and pH. Long-term studies have shown that this compound can maintain its inhibitory effects on nitric oxide production over extended periods, indicating its potential for sustained anti-inflammatory applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory properties without significant adverse effects. At higher doses, it can cause toxicity, including respiratory and liver damage . These findings highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of acetaldehyde during abnormal metabolic stress . It interacts with enzymes such as nitric oxide synthase and heme oxygenase-1, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. Its solubility in water, acetone, and ether facilitates its movement across cellular membranes . The compound’s distribution is also influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich environments .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Its activity and function are influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles .

Chemical Reactions Analysis

3-Penten-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: Reduction of this compound can yield saturated ketones or alcohols.

    Substitution: It can undergo nucleophilic addition reactions due to the presence of the α,β-unsaturated carbonyl group.

    Common Reagents and Conditions: Typical reagents include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.

    Major Products: The major products depend on the type of reaction.

Comparison with Similar Compounds

3-Penten-2-one can be compared with other similar compounds such as:

This compound is unique due to its specific stereoisomers and its role as an α,β-unsaturated ketone, which makes it highly reactive in various chemical reactions.

Properties

IUPAC Name

(E)-pent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABTWGUMFABVFG-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881229
Record name (E)-3-penten-2-one
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; fruity odour becoming pungent on storage
Record name 3-Penten-2-one
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Record name Methyl propenyl ketone
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Record name 3-Penten-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/
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Boiling Point

122.5 °C
Record name Methyl propenyl ketone
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Solubility

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol)
Record name 3-Penten-2-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.860-0.865
Record name 3-Penten-2-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

39.1 [mmHg]
Record name 3-Penten-2-one
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CAS No.

625-33-2, 3102-33-8
Record name 3-Penten-2-one
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Record name 3-Penten-2-one (trans)
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Record name 3-Penten-2-one
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Record name (E)-3-penten-2-one
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Record name Pent-3-en-2-one
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Record name 3-PENTEN-2-ONE
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Record name Methyl propenyl ketone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Penten-2-one?

A1: this compound has the molecular formula C5H8O and a molecular weight of 84.12 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) [, , ], and Gas Chromatography-Mass Spectrometry (GC-MS) [, , ] for structural analysis and identification of this compound. UV-Vis spectroscopy is also used to study its electronic transitions and interactions [].

Q3: How does this compound react with ozone in the atmosphere?

A: The ozonolysis of this compound is a significant atmospheric process. It primarily yields butanedione and acetaldehyde []. This reaction contributes to the formation of hydroxyl radicals (OH) and impacts ozone concentrations, influencing the overall oxidative capacity of the atmosphere [, ].

Q4: What are Criegee Intermediates and how are they formed during the ozonolysis of this compound?

A: Criegee Intermediates (CIs) are highly reactive zwitterionic molecules generated during the ozonolysis of alkenes, including this compound []. The reaction proceeds through a cyclic primary ozonide, which rapidly decomposes to form a carbonyl compound and a CI [, ]. The unsaturated substituent in this compound leads to the formation of a five-carbon CI, this compound oxide [].

Q5: Does the presence of additional methyl groups influence the reactivity of unsaturated ketones with ozone?

A: Yes, increasing the degree of substitution at the carbon-carbon double bond generally increases the rate coefficient for the reaction with ozone []. This trend is observed when comparing the rate constants of this compound with its methyl-substituted analogs, 3-methyl-3-penten-2-one and 4-methyl-3-penten-2-one [].

Q6: How do OH radicals react with this compound and what are the major products?

A: The reaction of this compound with OH radicals is initiated by addition of the OH radical to the double bond, followed by reactions with oxygen and nitric oxide []. Acetoin, acetaldehyde, biacetyl, CO2, and peroxyacetyl nitrate (PAN) are the main products identified []. Notably, no significant formation of organic nitrates (RONO2) was observed in this reaction [].

Q7: Does the position of the carbonyl group within the molecule impact its reactivity towards OH radicals?

A: Yes, the position of the carbonyl group can influence the reactivity of unsaturated ketones towards OH radicals []. This is evident when comparing the rate coefficients for the reactions of OH radicals with 4-hexen-3-one, 5-hexen-2-one, and this compound [].

Q8: What is the atmospheric lifetime of this compound?

A: Based on its reaction rate with hydroxyl radicals, the estimated atmospheric lifetime of this compound is between 2 and 3 hours [].

Q9: Has this compound been identified in natural sources?

A: Yes, this compound is a volatile compound found in various fruits, including the choch fruit (Lucuma hypoglauca Standley) []. Its presence contributes to the characteristic aroma profile of these fruits.

Q10: Does this compound exhibit any biological activity?

A: Studies have shown that this compound can induce heme oxygenase-1 (HO-1) expression in RAW264.7 macrophages, potentially through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) []. This induction of HO-1 subsequently leads to the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, suggesting potential anti-inflammatory properties [].

Q11: Are there any structural features of this compound crucial for its biological activity?

A: The α,β-unsaturated carbonyl group of this compound is likely crucial for its biological activity, as similar compounds lacking either the double bond or the carbonyl group show significantly reduced activity [].

Q12: Can this compound be used as an attractant for insects?

A: Research has shown that this compound, along with 4-hydroxy-4-methyl-2-pentanone, can attract male Bactrocera invadens flies []. This finding suggests the potential use of this compound in pest control strategies targeting this invasive fruit fly species.

Q13: What are some common synthetic routes for producing this compound?

A: this compound can be synthesized through various methods, including the formic acid rearrangement of specific alkynols [] and a base-catalyzed olefin isomerization of its corresponding β,γ-unsaturated ketone [].

Q14: How do amines react with this compound?

A: Amines can react with this compound through nucleophilic addition reactions. For example, 4-amino-3-penten-2-one derivatives can be synthesized through the reaction of amines with 1,1,1-trichloro-4-methoxy-3-penten-2-one, involving an addition-elimination mechanism [].

Q15: How can this compound be used in the synthesis of heterocyclic compounds?

A: this compound can serve as a valuable building block in the synthesis of various heterocyclic compounds. For instance, its reaction with diazonium salts can yield substituted pyrazoles [, ]. Additionally, enamino ketones derived from this compound can react with aryl isocyanates to form pyridine derivatives [, ].

Q16: How is computational chemistry used to study the reactions of this compound?

A: Density functional theory (DFT) calculations are frequently employed to elucidate the reaction mechanisms, predict reaction products, and determine thermodynamic parameters for reactions involving this compound, particularly in atmospheric chemistry studies [, , ]. These calculations provide valuable insights into the reactivity and fate of this compound in the environment.

Q17: How does the stability of this compound affect its potential applications?

A: While this compound itself can be susceptible to oxidation and polymerization, its thioacetate derivative exhibits greater stability []. This stability makes the thioacetate a potentially viable precursor for the controlled release of this compound through enzymatic hydrolysis, particularly in food flavoring applications [].

Q18: Can ohmic heating be used to preserve volatile compounds, including this compound, in beverages like coconut water?

A: Yes, ohmic heating has shown promising results in preserving volatile compounds, including this compound, in coconut water while ensuring its commercial safety []. The rapid and uniform heating characteristic of this technology minimizes thermal degradation and preserves the overall flavor profile of the beverage [].

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